molecular formula C11H15BrN2 B8131617 1-(3-Bromophenyl)-4-(methyl-d3)piperazine

1-(3-Bromophenyl)-4-(methyl-d3)piperazine

Cat. No.: B8131617
M. Wt: 258.17 g/mol
InChI Key: HJRZEXYEOXVFGH-FIBGUPNXSA-N
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Description

1-(3-Bromophenyl)-4-(methyl-d3)piperazine is a compound of interest in various fields of scientific research It features a bromophenyl group attached to a piperazine ring, with a trideuteriomethyl group at the fourth position

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-4-(methyl-d3)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromophenylamine and piperazine.

    Reaction Conditions: The 3-bromophenylamine is reacted with piperazine under controlled conditions to form the intermediate 1-(3-bromophenyl)piperazine.

    Deuteration: The intermediate is then subjected to deuteration using trideuteriomethyl iodide in the presence of a base such as potassium carbonate. This step introduces the trideuteriomethyl group at the fourth position of the piperazine ring.

Chemical Reactions Analysis

1-(3-Bromophenyl)-4-(methyl-d3)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents include nucleophiles like sodium azide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions.

Scientific Research Applications

1-(3-Bromophenyl)-4-(methyl-d3)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound is employed in studies to understand its interactions with biological targets.

    Industrial Applications: It finds use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-4-(methyl-d3)piperazine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(3-Bromophenyl)-4-(methyl-d3)piperazine can be compared with other similar compounds such as:

    1-(3-Bromophenyl)piperazine: Lacks the trideuteriomethyl group, which may affect its biological activity and stability.

    1-(3-Chlorophenyl)-4-(trideuteriomethyl)piperazine: Substitution of bromine with chlorine can lead to differences in reactivity and interaction with biological targets.

    1-(3-Bromophenyl)-4-methylpiperazine: The non-deuterated version, which may have different pharmacokinetic properties.

Properties

IUPAC Name

1-(3-bromophenyl)-4-(trideuteriomethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRZEXYEOXVFGH-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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